molecular formula C26H29NO7 B15009021 6-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

6-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

Cat. No.: B15009021
M. Wt: 467.5 g/mol
InChI Key: NJRWOIRLWKYWEN-ZNTNEXAZSA-N
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Description

6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H29NO7

Molecular Weight

467.5 g/mol

IUPAC Name

6-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid

InChI

InChI=1S/C26H29NO7/c1-16-8-10-17(11-9-16)24(30)22-23(18-12-13-19(33-2)20(15-18)34-3)27(26(32)25(22)31)14-6-4-5-7-21(28)29/h8-13,15,23,30H,4-7,14H2,1-3H3,(H,28,29)/b24-22+

InChI Key

NJRWOIRLWKYWEN-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC(=C(C=C3)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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